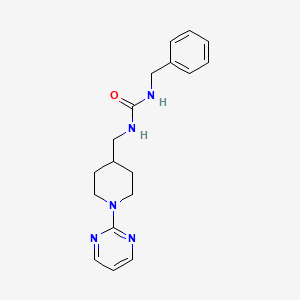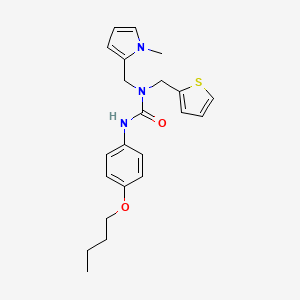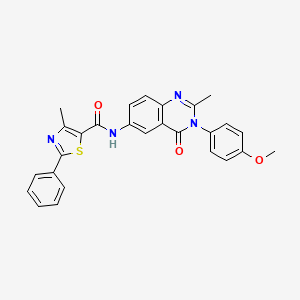
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H8N2O2S and a formula weight of 220.3 .
Synthesis Analysis
The synthesis of thiazolyl chalcones, which are similar to the compound , has been achieved by the Claisen–Schmidt reaction of 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in alkali media . The reaction of chalcones with hydrazine hydrate has resulted in pyrazolines .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” can be represented by the SMILES notation: OC(=O)c1sc(nc1C)c1cccnc1 . The InChi Code for the compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis
The compound, being a thiazole derivative, is expected to undergo various chemical reactions. Thiazoles are known to participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a solubility of 1.5 mg/ml in DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH7.2) (1:1) .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has shown potent anticancer properties in vitro . It has been tested against various human cancer cell lines including MCF-7, SKBR-3, PC3, and HeLa . The compound displayed potent anticancer properties, but also demonstrated a narrow safe margin .
Selective Cytotoxicity
The 4-methyl-2-(3-pyridinyl)quinoline variant of the compound stands out due to its low unspecific cytotoxicity and highly exceptional selectivity for PC3 cells . This makes it an interesting model for antitumor drugs against prostate carcinoma .
Potential for Drug Development
The compound’s structure, which includes quinoline and pyridine scaffolds, is commonly present in a broad number of anticancer drugs . This makes the design and synthesis of novel small molecules based on these skeletons an active field in anticancer drug development .
In Silico Studies
In silico studies of the compound have been reported . ADME profiling, in silico toxicity, and drug-score data of certain variants of the compound have been found to be favorable compared to doxorubicin .
Synthesis
The compound can be synthesized using a modified Kametani reaction protocol . This method was used to create a series of twelve 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines .
Chemical Properties
The compound has a molecular weight of 220.25 g/mol and a melting point of 244–248 °C . It can be stored at ambient temperature .
Wirkmechanismus
While the specific mechanism of action for “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is not directly available, thiazole derivatives have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Zukünftige Richtungen
The compound, being a thiazole derivative, holds promise in the development of new pharmaceuticals. Thiazole derivatives have shown potential in a wide range of biological activities, suggesting that “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” could be a valuable synthetic intermediate in drug discovery and development .
Eigenschaften
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYGCWIEWKSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)
![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)


![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)